molecular formula C7H13N B1470571 3-(Butan-2-ylidene)azetidine CAS No. 1516674-82-0

3-(Butan-2-ylidene)azetidine

Cat. No. B1470571
CAS RN: 1516674-82-0
M. Wt: 111.18 g/mol
InChI Key: YWMSDTQTTBAXJN-UHFFFAOYSA-N
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Description

3-(Butan-2-ylidene)azetidine is a heterocyclic compound that contains a nitrogen atom in its five-membered ring structure. It’s a significant compound in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of 3-(Butan-2-ylidene)azetidine involves a DBU-catalysed Horner–Wadsworth–Emmons reaction. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is also an efficient way to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular formula of 3-(Butan-2-ylidene)azetidine is C7H13N, and it has a molecular weight of 111.18 g/mol. The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

3-(Butan-2-ylidene)azetidine: is utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . These derivatives are significant due to their potential biological activities and their role as pharmacophores in various natural and synthetic products.

Aza-Michael Addition Reactions

This compound plays a crucial role in aza-Michael addition reactions, which are pivotal for creating functionalized azetidine rings. These reactions are essential for developing novel heterocyclic compounds that can be used in pharmaceuticals and materials science .

Suzuki–Miyaura Cross-Coupling Reactions

3-(Butan-2-ylidene)azetidine: is involved in the Suzuki–Miyaura cross-coupling reactions to synthesize novel heterocyclic compounds. The brominated pyrazole–azetidine hybrid is cross-coupled with boronic acids to diversify the heterocyclic amino acid derivatives .

Photocycloaddition Reactions

The compound is a key player in photocycloaddition reactions, specifically the aza Paternò–Büchi reactions. These reactions are among the most efficient methods to synthesize functionalized azetidines, which are valuable in the synthesis of complex natural products and pharmaceutical scaffolds .

Synthesis and Reactivity of Azetidines

Recent advances in the synthesis and reactivity of azetidines involve 3-(Butan-2-ylidene)azetidine . It’s a focus area in organic synthesis due to the strain-release-driven transformations that azetidines undergo, which are useful in medicinal chemistry .

Development of Pharmacologically Active Scaffolds

Incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties3-(Butan-2-ylidene)azetidine is used to create these scaffolds, which are then evaluated for their potential as drug candidates .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported. The focus is on the most recent advances, trends, and future directions. The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

properties

IUPAC Name

3-butan-2-ylideneazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-6(2)7-4-8-5-7/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMSDTQTTBAXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1CNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Butan-2-ylidene)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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